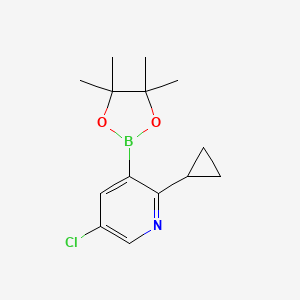

5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

This compound belongs to the class of pyridine-based boronic esters, which are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science . Its structure features a chlorine atom at the 5-position, a cyclopropyl group at the 2-position, and a pinacol boronate ester at the 3-position of the pyridine ring. The cyclopropyl moiety enhances steric bulk and metabolic stability, while the boronate group enables versatile coupling reactivity .

Propiedades

Fórmula molecular |

C14H19BClNO2 |

|---|---|

Peso molecular |

279.57 g/mol |

Nombre IUPAC |

5-chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C14H19BClNO2/c1-13(2)14(3,4)19-15(18-13)11-7-10(16)8-17-12(11)9-5-6-9/h7-9H,5-6H2,1-4H3 |

Clave InChI |

WXFVVNOVIDSVPC-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)Cl |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Key Intermediates

- Pyridine derivatives with appropriate substitution patterns (e.g., 3-bromopyridine or 3-chloropyridine) serve as starting points.

- Cyclopropyl groups are introduced via cyclopropylation reactions, often through organometallic reagents or cyclopropyl halides.

- Boronate esters are typically installed by transition-metal-catalyzed borylation reactions using bis(pinacolato)diboron (B2pin2).

Transition-Metal Catalyzed Borylation

The most common and efficient method to prepare the boronate ester moiety on the pyridine ring is via palladium- or iridium-catalyzed borylation of halogenated pyridines.

- Catalysts: Pd(dppf)Cl2, Pd(PPh3)4, or Ir-based catalysts.

- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.

- Conditions: Typically conducted in polar aprotic solvents such as dioxane or dimethylformamide (DMF) at elevated temperatures (80–110 °C).

- Mechanism: Oxidative addition of the halogenated pyridine to the Pd catalyst, transmetalation with B2pin2, and reductive elimination to form the boronate ester.

Cyclopropyl Group Introduction

- The cyclopropyl substituent at the 2-position of the pyridine ring can be introduced by nucleophilic substitution or cross-coupling reactions.

- One approach involves the use of cyclopropyl organometallic reagents (e.g., cyclopropylmagnesium bromide) reacting with suitable pyridine electrophiles.

- Alternatively, cyclopropylboronates can be coupled with halogenated pyridines under Suzuki-Miyaura conditions.

Representative Synthetic Route

A typical synthetic sequence may be:

- Halogenation: Starting from 2-cyclopropylpyridine, selective chlorination at the 5-position using N-chlorosuccinimide (NCS) or similar reagents.

- Borylation: Pd-catalyzed borylation of the 3-position halogen (e.g., bromide) with B2pin2 to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

- Purification: Chromatographic techniques to isolate the pure 5-chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Catalytic Hydrogenation Considerations

Research on related borylated pyridines shows that catalytic hydrogenation can be used to modify cyclic substituents without deboronation if appropriate catalysts and conditions are chosen.

| Catalyst | Solvent | Time (h) | Yield of Borylated Product (%) | Notes |

|---|---|---|---|---|

| 5% Rh/C | EtOH | 16 | >80 | Minimal deboronation |

| 5% Rh/Al2O3 | EtOH | 40 | >80 | Better ratio of desired product |

| PtO2 | EtOH | 2 | Moderate | Higher deboronation observed |

This indicates that hydrogenation steps in synthesis should be carefully optimized to preserve the boronate ester functionality.

Research Findings and Optimization

- The presence of the chloro and cyclopropyl groups influences the reactivity and selectivity of the borylation step.

- Using halogenated pyridines as substrates can generate HX in situ, which may affect deboronation rates during hydrogenation.

- Rhodium catalysts supported on alumina (Rh/Al2O3) provide better selectivity and yield for hydrogenation of borylated pyridines compared to Rh/C or PtO2.

- Solvent choice impacts the reaction outcome; ethanol is preferred for maintaining boronate integrity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Catalyst/Agent | Yield/Outcome | Notes |

|---|---|---|---|---|

| Halogenation | NCS or similar chlorinating agent | None | High regioselectivity | Chlorination at 5-position |

| Cyclopropylation | Cyclopropyl organometallic reagent | None or Pd catalyst | Moderate to high | Introduction at 2-position |

| Borylation | Bis(pinacolato)diboron, base (KOAc) | Pd(dppf)Cl2 or Pd(PPh3)4 | High (>80%) | Selective borylation at 3-position |

| Hydrogenation (if needed) | H2 gas, EtOH solvent | 5% Rh/Al2O3 | >80% borylated product | Avoids deboronation |

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and boronic acid esters, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C16H19BClNO2

- Molecular Weight : 303.59 g/mol

- CAS Number : 2819707-60-1

The presence of a chloro group and a cyclopropyl moiety contributes to its unique reactivity profile. The dioxaborolane structure enhances its capacity to participate in various chemical reactions.

Organic Synthesis Applications

Cross-Coupling Reactions

One of the primary applications of 5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound acts as a boronic acid derivative that facilitates these transformations through the following mechanism:

- Oxidative Addition : The halogenated pyridine reacts with a palladium catalyst.

- Transmetalation : The boronic acid derivative exchanges its boron atom with the palladium complex.

- Reductive Elimination : The desired product is formed by eliminating the palladium catalyst.

This compound's ability to undergo such transformations makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

While specific biological activities of 5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are not extensively documented, related compounds often exhibit significant biological properties:

- Antimicrobial Activity : Similar structures have shown efficacy against various bacterial strains.

- Antifungal Properties : Compounds with dioxaborolane groups have been investigated for their antifungal activities.

- Anticancer Potential : The ability to interact with biological targets like enzymes and receptors suggests possible anticancer applications.

These properties indicate that this compound could serve as a lead structure for developing new therapeutic agents.

Case Studies and Research Findings

Several studies have explored the applications of boronic acid derivatives in medicinal chemistry:

Case Study 1: Anticancer Activity

A study demonstrated that compounds structurally similar to 5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibited selective cytotoxicity against cancer cell lines. The mechanism involved the inhibition of specific kinases crucial for tumor growth .

Case Study 2: Antimicrobial Efficacy

Research has shown that boronic acid derivatives can inhibit bacterial growth by disrupting cell wall synthesis. This property was particularly noted in compounds containing dioxaborolane rings .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The boronic acid moiety interacts with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The cyclopropyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Halogen-Substituted Derivatives

- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (): Replaces the cyclopropyl group with an amino (-NH₂) group. Molecular Weight: ~246.5 g/mol (estimated).

- 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Substitutes the 3-position hydrogen with fluorine. Molecular Weight: 271.6 g/mol.

Alkyl and Alkoxy Substituents

Boronate Ester Modifications

Fused-Ring Analogues

Comparative Data Table

*Estimated based on similar structures.

Key Research Findings

- Steric Effects: The cyclopropyl group in the target compound provides superior steric shielding compared to methoxy or amino groups, reducing unwanted side reactions in coupling processes .

- Electronic Tuning : Fluorine substitution () enhances stability but requires optimized catalytic conditions for efficient coupling .

- Solubility: Amino-substituted derivatives () exhibit better aqueous solubility, advantageous for biological applications .

- Synthetic Utility : Fused-ring systems () are valuable in materials science but demand multistep syntheses .

Q & A

Q. What are the primary synthetic applications of this compound in organic chemistry?

This boronic ester is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. The dioxaborolane group acts as a stable boronic acid surrogate, enabling efficient coupling with aryl halides under palladium catalysis. Key applications include:

- Synthesis of pharmaceutical intermediates (e.g., kinase inhibitors).

- Construction of conjugated polymers for materials science. Methodological guidance: Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent boronic ester hydrolysis. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ or CsF are recommended for optimal yields .

| Typical Reaction Conditions |

|---|

| Solvent: THF/DMF (anhydrous) |

| Base: K₂CO₃ or CsF |

| Catalyst: Pd(PPh₃)₄ (1–5 mol%) |

| Temperature: 80–100°C |

| Reaction Time: 12–24 hours |

Q. What safety precautions are critical when handling this compound?

Safety measures are essential due to its flammability and potential health hazards (e.g., respiratory irritation). Key precautions include:

- Storage : Keep in a dry, sealed container at 2–8°C under inert gas to prevent moisture-induced decomposition .

- Handling : Use PPE (gloves, goggles) and avoid heat/sparks (P210) .

| Critical Safety Codes |

|---|

| P201: Obtain specialized instructions before use. |

| P210: Keep away from heat/open flames. |

| P301+P310: Immediate medical attention if ingested. |

Q. How can researchers confirm the structural integrity and purity of this boronic ester?

Use a combination of analytical techniques :

- ¹¹B NMR : Verify the presence of the dioxaborolane group (δ ~30 ppm) .

- LC-MS/HPLC : Assess purity (>95%) and detect hydrolyzed boronic acid impurities .

- Elemental Analysis : Confirm molecular formula (C₁₅H₂₀BClNO₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki couplings involving this compound to minimize side reactions?

Common issues : Protodeboronation or homocoupling. Solutions :

- Base selection : CsF minimizes base-induced decomposition compared to K₂CO₃ .

- Catalyst tuning : Use PdCl₂(dppf) for sterically hindered substrates .

- Additives : Include 4Å molecular sieves to sequester moisture .

| Optimization Parameters |

|---|

| Catalyst: PdCl₂(dppf) (2 mol%) |

| Additive: 4Å molecular sieves |

| Base: CsF (2 equiv) |

| Yield Improvement: ~15–20% |

Q. What analytical approaches resolve contradictions in reaction outcomes under varying catalytic systems?

Discrepancies in yield or selectivity often arise from catalyst-substrate mismatch or moisture sensitivity . Strategies include:

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

- DFT calculations : Model steric/electronic effects of the cyclopropyl group on transmetalation efficiency .

- Control experiments : Compare yields under rigorously anhydrous vs. ambient conditions to isolate moisture effects .

Q. What strategies mitigate instability issues during storage and handling?

The compound’s moisture sensitivity and thermal instability require:

- Repurification : Recrystallize from hexane/EtOAc (1:5) to remove hydrolyzed byproducts .

- Stabilizers : Add 1% hydroquinone to inhibit radical-induced decomposition .

- Low-temperature storage : Store at –20°C under argon for long-term stability .

| Decomposition Pathways | Mitigation Strategies |

|---|---|

| Hydrolysis to boronic acid | Anhydrous solvents, inert atmosphere |

| Thermal degradation | Avoid temperatures >40°C |

| Radical polymerization | Add radical inhibitors |

Notes

- Methodological rigor : Emphasize reproducibility via controlled reaction parameters and analytical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.